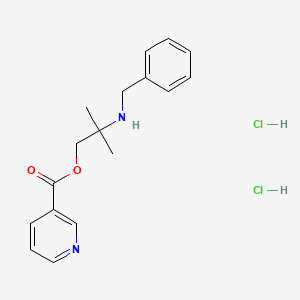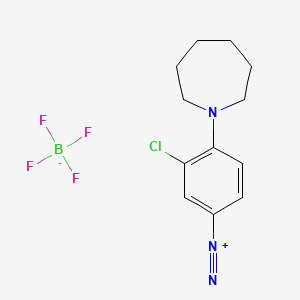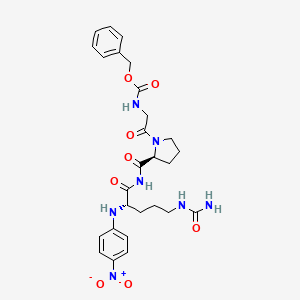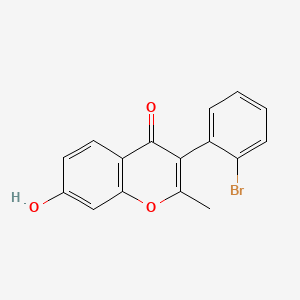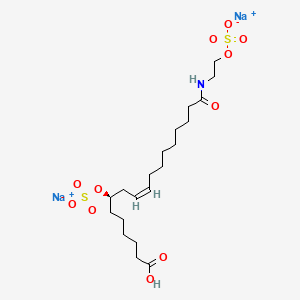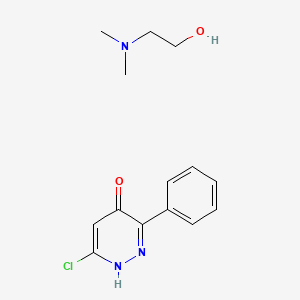
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a cationic surfactant belonging to the imidazoline class. These compounds are known for their diverse applications in various industries, including textiles, detergents, and corrosion inhibitors . The unique structure of this compound, featuring an imidazolium core with aminoethyl and hydroxyethyl substituents, contributes to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of fatty acids with diethylenetriamine, followed by cyclization to form the imidazoline ring . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can convert the imidazolium chloride to its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form micelles and encapsulate active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride include other cationic surfactants such as:
Hydroxyethyl imidazolines: These compounds have similar surfactant properties but differ in their substituent groups.
Aminoethyl imidazolines: These are closely related but may have different chain lengths or additional functional groups.
The uniqueness of this compound lies in its specific combination of aminoethyl and hydroxyethyl groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
93783-47-2 |
|---|---|
Fórmula molecular |
C22H46ClN3O |
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
2-[3-(2-aminoethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C22H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-24(17-16-23)18-19-25(22)20-21-26;/h26H,2-21,23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AXIOBCWILHUJKA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



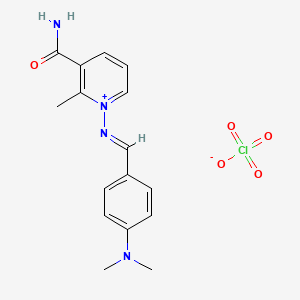
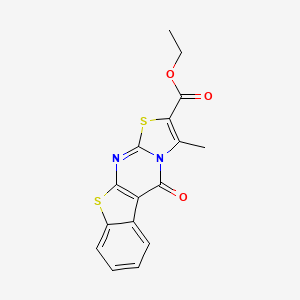

![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

